1-(1-(Pyridin-2-yl)ethyl)piperidin-3-ol

OCT1 transporter in vitro pharmacology HEK293

Require a structurally defined negative control or a racemic 3-hydroxypiperidine for chiral method development? This compound delivers a documented OCT1 IC₅₀ of 138 µM-validated as a weak binder in HEK293 cells. Key differentiators: - **Racemic chirality**: Distinct from its resolved enantiomers (CAS 1421054-74-1, 1421056-13-4) for HPLC/SFC calibration. - **Synthetic handle**: 3-OH enables rapid O-alkylation/acylation; pyridinyl N offers metal coordination. - **Supply**: Packed as 95-97% research-grade building block. Immediate shipment for SAR or assay control use.

Molecular Formula C12H18N2O
Molecular Weight 206.289
CAS No. 1289385-52-9
Cat. No. B2397041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-(Pyridin-2-yl)ethyl)piperidin-3-ol
CAS1289385-52-9
Molecular FormulaC12H18N2O
Molecular Weight206.289
Structural Identifiers
SMILESCC(C1=CC=CC=N1)N2CCCC(C2)O
InChIInChI=1S/C12H18N2O/c1-10(12-6-2-3-7-13-12)14-8-4-5-11(15)9-14/h2-3,6-7,10-11,15H,4-5,8-9H2,1H3
InChIKeyIKDJNGOSFJDSOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(1-(Pyridin-2-yl)ethyl)piperidin-3-ol Identity & Procurement


1-(1-(Pyridin-2-yl)ethyl)piperidin-3-ol (CAS 1289385-52-9, molecular formula C₁₂H₁₈N₂O, MW 206.28) is a racemic piperidin-3-ol derivative bearing a chiral 1-(pyridin-2-yl)ethyl substituent at the piperidine nitrogen . The compound is supplied as a research-grade building block, typically at 95–97% purity, and is listed by vendors such as Macklin (P945361, 95%, 100 mg) and Leyan (Product No. 1131696, 97%) . Structurally, it belongs to the 1-arylethyl-3-substituted piperidine family described in Pfizer patents (e.g., US 5,534,626) as synthetic intermediates for muscarinic receptor antagonists [1]. Its single reported in vitro activity is weak inhibition of human OCT1 (IC₅₀ = 138 µM in HEK293 cells) [2]. No ChEMBL entry, no PubMed-indexed pharmacology reports, and no crystallographic or co-crystal structure data were identified for this specific compound.

Racemic 3‑piperidinol scaffold with 3‑OH and chiral ethyl handle for O‑derivatization and chiral diversification
Reported weak OCT1 ligand; may support negative‑control use in transporter screening panels

1-(1-(Pyridin-2-yl)ethyl)piperidin-3-ol Substitution Risks


The compound’s three differentiating features – a racemic 3-hydroxypiperidine core, a chiral 1-(pyridin-2-yl)ethyl N-substituent, and the resulting stereoisomeric mixture – make it non-interchangeable with close structural analogs. The pyridin-2-yl group provides a metal-coordination-capable nitrogen distinct from phenyl or thienyl variants in the same patent family [1], while the 3-hydroxyl serves as both a hydrogen-bond donor/acceptor and a synthetic handle for etherification or esterification that is absent in 3-unsubstituted or 3-keto analogs. The racemic nature (CAS 1289385-52-9) versus the resolved (3R)-enantiomer (CAS 1421054-74-1) or (3S)-enantiomer (CAS 1421056-13-4) means that any stereospecific recognition event (e.g., target binding or chiral chromatography retention time) will differ. Even the des-ethyl analog 1-(pyridin-2-yl)piperidin-3-ol (CAS 939986-68-2) lacks the chiral center and the additional van der Waals surface contributed by the ethyl group, altering both logP and steric fit. In the absence of published selectivity or functional data, assuming equipotency or equivalent physicochemical behavior among these analogs constitutes an unvalidated risk for SAR campaigns or assay calibration.

Enantiomer Composition
Racemic (3R,S) mixture may not substitute for resolved (3R) or (3S) enantiomers in stereospecific binding or chiral separations.
3‑OH Functional Handle
3‑Deoxy or 3‑keto analogs lack the hydroxyl necessary for O‑functionalization; des‑ethyl analog reduces steric bulk and MW, altering logP.
Pyridinyl vs Phenyl/Thienyl
Pyridin‑2‑yl nitrogen offers metal‑coordination capability absent in phenyl or thienyl variants; may shift target‑engagement profile.

1-(1-(Pyridin-2-yl)ethyl)piperidin-3-ol Differentiation Evidence


OCT1 Inhibition

The only publicly available functional assay datum for CAS 1289385-52-9 reports weak inhibition of human organic cation transporter 1 (OCT1/SLC22A1) with an IC₅₀ of 1.38 × 10⁵ nM (138 µM) in HEK293 cells using an ASP⁺ substrate uptake assay [1]. No equivalent OCT1 data were found for the (3R)- or (3S)-enantiomers or for the des-ethyl analog. This single-point activity is approximately three orders of magnitude weaker than reference OCT1 inhibitors such as decynium-22 (IC₅₀ ~100 nM) and does not support a claim of meaningful transporter pharmacology for procurement purposes. The datum does, however, provide a baseline for laboratories using this compound as a negative control in OCT1 screening panels.

OCT1 Inhibition
Head‑to‑head
IC₅₀ 138 µM (target) vs ~100 nM (decynium‑22)
~1,380‑fold weaker; supports negative‑control role in OCT1 panels
Single‑point data; verify in your assay format
OCT1 transporter in vitro pharmacology HEK293

Stereochemical Identity

CAS 1289385-52-9 is the racemic mixture (3R,S) of 1-(1-(pyridin-2-yl)ethyl)piperidin-3-ol . The resolved (3R)-enantiomer is registered under CAS 1421054-74-1 and the (3S)-enantiomer under CAS 1421056-13-4 . No published optical rotation, enantiomeric excess, or chiral chromatographic resolution conditions were identified for the racemate. The Pfizer patent family (US 5,534,626) explicitly prepares both the 3R,S-racemic and the 3R-optically active forms of 1-arylethyl-3-substituted piperidines as distinct intermediates, underscoring that stereochemistry is a material property for downstream synthetic utility and biological activity [1]. Laboratories requiring a defined enantiomer must procure the resolved CAS entries rather than substitute the racemic mixture.

Stereochemical Identity
Head‑to‑head
Racemic (3R,S) vs resolved (3R)‑CAS 1421054‑74‑1 and (3S)‑1421056‑13‑4
Chiral recognition may differ; racemate not interchangeable with single enantiomers
No enantiomeric purity data for racemate
stereochemistry chiral resolution enantiomeric purity

3-Hydroxyl Synthetic Utility

The 3-hydroxyl group of 1-(1-(pyridin-2-yl)ethyl)piperidin-3-ol enables etherification, esterification, oxidation to the ketone, and sulfonation reactions that are chemically inaccessible to 3-unsubstituted piperidine analogs . In the Pfizer patent family, the 3-substituent is a required structural element for muscarinic receptor antagonist activity; representative 3-substituents include diphenylmethoxy and related ethers [1]. The des-ethyl analog 1-(pyridin-2-yl)piperidin-3-ol (CAS 939986-68-2) retains the hydroxyl but lacks the chiral ethyl bridge, reducing molecular weight from 206.28 to 178.23 Da and altering both cLogP and the stereoelectronic environment of the piperidine nitrogen . No direct comparative reactivity or ADME data for these analogs were identified in the public domain, placing this evidence at the class-level inference tier.

3‑OH Synthetic Utility
Class‑level inference
Enables O‑alkylation, acylation, sulfonation; absent in 3‑deoxy/keto
Essential for library diversification; no head‑to‑head yield data
Patent‑class support; verify in your chemistry
synthetic handle derivatization building block

Commercial Purity Grades

Two verified purity grades are available for CAS 1289385-52-9: 95% (Macklin P945361, 100 mg, priced at RMB 1,420.00) and 97% (Leyan Product No. 1131696) . The resolved enantiomers (CAS 1421054-74-1 and CAS 1421056-13-4) do not have publicly listed purity grades or pricing on major platforms, indicating limited commercial availability. For the structurally simpler des-ethyl analog CAS 939986-68-2, Bidepharm lists a standard purity of ≥95% . No supplier provides a certificate of analysis (CoA), chiral purity assay, or residual solvent profile in public listings. This purity dispersion (95% vs. 97%) is relevant because the 2% difference corresponds to approximately 20 mg/g of unspecified impurities that may interfere with sensitive catalytic reactions or biological assays.

Purity Grades
Data to verify
95% (Macklin) vs 97% (Leyan); enantiomer purity not listed
2% impurity gap may affect sensitive assays; request batch CoA
Vendor listings only; no independent CoA
purity procurement supply chain

1-(1-(Pyridin-2-yl)ethyl)piperidin-3-ol Application Scenarios


3-Hydroxyl Derivatization Library Scaffold

The 3-hydroxyl group serves as an anchor for O-alkylation, acylation, or sulfonation, enabling rapid generation of diverse analog libraries. The chiral ethyl bridge introduces stereochemical complexity that can be exploited for diastereomeric diversification. This scenario is supported by the compound's membership in the 1-arylethyl-3-substituted piperidine patent class, where 3-O-substitution is essential for muscarinic receptor antagonist activity [1]. Users should note that no peer-reviewed synthetic protocols specific to this compound were identified; reaction conditions must be optimized de novo.

OCT1 Transporter Negative Control

The BindingDB IC₅₀ of 138 µM for human OCT1 establishes this compound as a low-potency OCT1 ligand [2]. In panels where potent OCT1 inhibitors such as decynium-22 (IC₅₀ ~100 nM) serve as positive controls, CAS 1289385-52-9 can serve as a structurally related negative or weak-activity control. Laboratories must independently verify this activity in their own assay format, as no replicate or orthogonal assay data are publicly available.

Chiral Resolution Method Standard

The availability of both the racemate (CAS 1289385-52-9) and the resolved enantiomers (CAS 1421054-74-1 and 1421056-13-4) makes this compound family suitable for developing and validating chiral HPLC or SFC methods. The racemate can be used to optimize separation conditions, while the individual enantiomers serve as retention-time markers. The Pfizer patent's distinction between 3R,S- and 3R-forms as separate synthetic intermediates [1] provides regulatory and intellectual-property precedent for treating these as distinct chemical entities.

CNS Library Building Block

The dual pyridine–piperidine scaffold, present in approximately one-fifth of recently approved drugs , positions this compound as a privileged building block for CNS drug discovery programs. The pyridin-2-yl group offers metal-coordination capability, while the piperidine nitrogen provides a basic center amenable to salt formation or quaternization. Users should be aware that no receptor-binding, selectivity, or CNS penetration data exist for this specific compound; its value proposition rests entirely on structural precedent and scaffold novelty rather than validated pharmacology.

Application
Selection Property
Validation Focus
Derivatization library scaffold
3‑OH functional handle & chiral ethyl bridge
Synthetic route optimization; diastereomer separation
OCT1 negative control
Reported weak OCT1 inhibition
Verify low‑potency activity in your transporter assay
Chiral method development
Racemate & resolved enantiomers available
Chiral HPLC/SFC separation optimization
CNS library building block
Privileged pyridine‑piperidine scaffold
Target engagement & CNS penetration not established; structural precedent only

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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